molecular formula C13H15NO7 B1592200 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS No. 194995-47-6

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Cat. No.: B1592200
CAS No.: 194995-47-6
M. Wt: 297.26 g/mol
InChI Key: BYKGARIWNYRANY-UHFFFAOYSA-N
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Description

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is an organic compound with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol . This compound is characterized by the presence of a nitrophenyl group, a carbonyl group, and an isobutyrate ester. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

  • Prodrug Development :
    • 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as a prodrug for delivering active therapeutic agents. It has been investigated for its potential in treating conditions associated with kallikrein inhibition, such as hereditary angioedema. The compound's structure allows for controlled release of the active moiety upon metabolic conversion, enhancing bioavailability and therapeutic efficacy .
  • Antidiabetic Research :
    • Recent studies have indicated that derivatives of isobutyric acid, including nitrophenyl compounds, exhibit antihyperglycemic effects through modulation of peroxisome proliferator-activated receptor gamma (PPARγ). In vitro assays demonstrated that these compounds can enhance insulin sensitivity, making them candidates for antidiabetic therapies .
  • Anticoagulant Properties :
    • Compounds similar to this compound have been explored for their anticoagulant effects, particularly in inhibiting blood coagulation pathways. This application is crucial for developing treatments for thrombotic disorders .

Biochemical Mechanisms

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways. Its mechanism includes the modulation of kallikrein activity, which is pivotal in regulating vascular permeability and inflammation .
  • Molecular Docking Studies :
    • Computational studies have shown that the compound can interact favorably with target proteins such as PPARγ, suggesting a mechanism by which it may exert its biological effects. Molecular docking results indicated strong binding affinities, supporting its potential use in drug design .

Case Studies and Research Findings

StudyFocusFindings
Patent EP 3532057Kallikrein InhibitorsDemonstrated the effectiveness of this compound in treating hereditary angioedema through kallikrein inhibition .
PMC ArticleAntidiabetic ActivityShowed that nitro derivatives enhance insulin sensitivity via PPARγ modulation, indicating potential as antidiabetic agents .
Biochemical JournalAnticoagulant EffectsHighlighted the role of similar compounds in inhibiting coagulation pathways, suggesting therapeutic applications in thrombotic diseases .

Mechanism of Action

The mechanism of action of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity. The ester group can be hydrolyzed by esterases, releasing the active components . These interactions can affect various biochemical pathways, making the compound useful in research and development .

Biological Activity

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS No. 194995-47-6) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a nitrophenoxy group that may contribute to its biological effects. The compound's lipophilicity suggests good membrane permeability, which is crucial for its bioactivity.

Structural Formula

The structural formula can be represented as follows:

C13H15NO5\text{C}_{13}\text{H}_{15}\text{N}\text{O}_5

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. The compound shows potential for oral bioavailability due to its lipophilic nature, which allows it to cross biological membranes effectively.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines, suggesting a possible anticancer mechanism .
  • Insulin Sensitization : In vitro assays have demonstrated that certain derivatives can increase the expression of GLUT-4 and PPARγ in adipocytes, indicating their role in enhancing insulin sensitivity .

Case Study 1: Anticancer Activity

A study involving a series of nitro compounds similar to this compound reported significant cytotoxic effects against human leukemia cells (HL-60). The study highlighted the importance of the nitro group in enhancing biological activity.

Case Study 2: Antidiabetic Potential

Another investigation focused on the antihyperglycemic effects of structurally related compounds. Results indicated that these compounds could modulate insulin signaling pathways effectively, making them candidates for further development as antidiabetic agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
This compoundAnticancer, AntidiabeticPPARγ modulation ,
Nitro compound 2Strong antihyperglycemicInsulin sensitization
4-Chloro-6-hydroxynicotinic acidUnknownPotential biochemical interactions

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving esterification and carbamate formation. Key steps include activating the 4-nitrophenoxy group for nucleophilic substitution and coupling with ethyl isobutyrate. Reaction parameters such as temperature (e.g., 0–5°C for nitro group stability), solvent polarity (e.g., dichloromethane for intermediate solubility), and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of isobutyl chloroformate to alcohol) must be optimized. Use of catalysts like DMAP (4-dimethylaminopyridine) can enhance acylation efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester and carbamate linkages. For example, the 4-nitrophenoxy carbonyl group shows distinct ¹H NMR peaks at δ 8.2–8.3 ppm (aromatic protons) and ¹³C signals near 155 ppm (carbonyl carbons). Infrared (IR) spectroscopy identifies key functional groups, such as the nitro group (asymmetric stretching at ~1520 cm⁻¹) and ester C=O (1730–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers handle stability challenges during storage and handling?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the labile carbamate bond. Storage under anhydrous conditions (e.g., desiccator with silica gel) at –20°C in amber vials minimizes degradation. Solubility in aprotic solvents (e.g., DMSO, DMF) should be tested prior to experimental use. Avoid exposure to moisture or basic conditions, which accelerate decomposition. Regular stability assays via HPLC (C18 column, acetonitrile/water mobile phase) are recommended to monitor purity over time .

Q. What experimental design strategies can optimize reaction parameters for scalable synthesis?

  • Methodological Answer : Factorial design (e.g., 2^k full factorial) is effective for screening variables like temperature, catalyst loading, and solvent ratio. For example, a 3-factor design (temperature: 0–25°C, catalyst: 0.5–2 mol%, solvent: DCM/THF) identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions, reducing trial-and-error approaches. Statistical tools like ANOVA validate significance (p < 0.05) of factors .

Q. Which separation techniques are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts. Flash chromatography with silica gel (60–120 mesh) and gradients of ethyl acetate/hexane (10–30%) isolates the target compound. For challenging separations, preparative HPLC (C18 column, isocratic 70% acetonitrile) resolves structurally similar impurities. Centrifugal partition chromatography (CPC) is an alternative for heat-sensitive intermediates .

Advanced Research Questions

Q. What computational methods predict the reactivity of the carbamate group in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic attack. Quantum mechanical studies identify electron-deficient regions (e.g., carbonyl carbons) and predict reaction pathways. Solvent effects are incorporated via continuum models (e.g., PCM for dichloromethane). Computational results are validated against kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can contradictions between experimental and computational data on hydrolysis rates be resolved?

  • Methodological Answer : Discrepancies often arise from solvent models or implicit vs. explicit solvation in simulations. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods improve accuracy by modeling explicit solvent molecules. Experimental validation under controlled humidity (e.g., Karl Fischer titration for water content) and Arrhenius analysis (Eₐ determination) reconcile computational predictions with empirical observations .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining selectivity?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic reactions (e.g., carbamate formation). Microreactors with residence time <5 minutes minimize side reactions. Computational fluid dynamics (CFD) simulates flow patterns to avoid hotspots. Membrane reactors (e.g., ceramic membranes) separate byproducts in situ, improving yield (>90%) .

Q. How does the compound interact with catalytic surfaces in heterogeneous reaction systems?

  • Methodological Answer : Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) analyze adsorption on catalysts (e.g., Pd/C). In situ IR spectroscopy tracks surface intermediates (e.g., nitro group reduction to amine). Atomic Force Microscopy (AFM) reveals morphological changes in catalysts during reaction cycles. Studies show that π-π stacking between the aromatic nitro group and graphene-based catalysts enhances electron transfer .

Q. What advanced statistical models address variability in batch-to-batch synthesis outcomes?

  • Methodological Answer : Bayesian optimization integrates prior experimental data to predict optimal conditions for new batches. Monte Carlo simulations quantify uncertainty in yield predictions (±5%). Machine learning (e.g., random forest regression) trains on datasets of reaction parameters (temperature, pH, stirring rate) to classify successful vs. failed batches (accuracy >85%) .

Properties

IUPAC Name

1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGARIWNYRANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597768
Record name 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194995-47-6
Record name 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

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